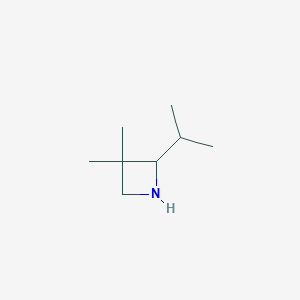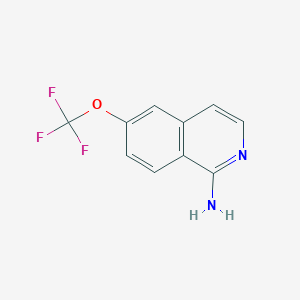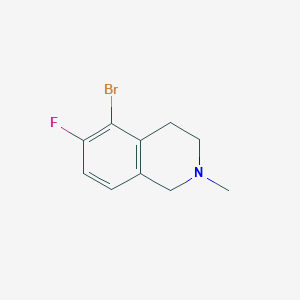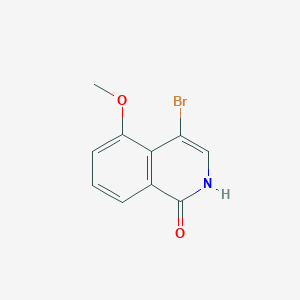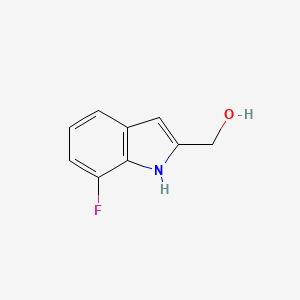
(7-Fluoro-1H-indol-2-yl)methanol
Vue d'ensemble
Description
“(7-Fluoro-1H-indol-2-yl)methanol” is a chemical compound with the molecular formula C9H8FNO . It has a molecular weight of 165.16 . This compound is also known as 1H-Indole-2-methanol, 7-fluoro- .
Molecular Structure Analysis
The molecular structure of “(7-Fluoro-1H-indol-2-yl)methanol” consists of a 1H-indol-2-yl group and a fluoro group at the 7th position . The exact mass of the compound is 165.058990 .
Physical And Chemical Properties Analysis
“(7-Fluoro-1H-indol-2-yl)methanol” has a density of 1.4±0.1 g/cm3 and a boiling point of 363.8±27.0 °C at 760 mmHg . The flash point of the compound is 173.8±23.7 °C . The compound’s LogP value is 1.01, indicating its lipophilicity . The vapour pressure is 0.0±0.9 mmHg at 25°C , and the index of refraction is 1.674 .
Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Activities
Research demonstrates the effectiveness of compounds derived from fluoroindoles, such as 7-fluoroindole derivatives, in antimicrobial and antiproliferative activities. These studies include the synthesis and evaluation of various fluoroindole compounds for their potential in combating microbial infections and suppressing tumor growth (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Synthesis of Fluoromethyl Indol-3-yl Ketones
Fluorinated indoles, such as those incorporating 7-fluoro-1H-indol-2-yl groups, are used in the synthesis of fluoromethyl indol-3-yl ketones. These compounds are synthesized under catalyst- and additive-free conditions, demonstrating the utility of fluoroindoles in organic synthesis (Yao, Ren, Wang, & Guan, 2016).
Pharmacological Screening and Computational Analysis
Fluoroindole derivatives are also subject to pharmacological screening and computational analysis for their potential therapeutic uses. This includes evaluating their antibacterial activities against various bacterial strains and assessing their anti-enzymatic potential against different enzymes, indicating their potential as therapeutic agents (Rubab et al., 2017).
Enantioselective Catalytic Reductions
(7-Fluoro-1H-indol-2-yl)methanol and its derivatives are also explored in enantioselective catalytic reductions. These studies focus on creating chiral secondary alcohols from prochiral ketones, demonstrating the versatility of fluoroindoles in stereoselective synthesis (Martens, Dauelsberg, Behnen, & Wallbaum, 1992).
Fluoroalcohol-Induced Olefin Epoxidation
Research into the reactivity of fluoroalcohols, such as those derived from 7-fluoroindoles, reveals their role in enabling olefin epoxidation by hydrogen peroxide. This showcases the catalytic potential of fluoroalcohols in synthetic organic chemistry (de Visser, Kaneti, Neumann, & Shaik, 2003).
Orientations Futures
Indole derivatives, such as “(7-Fluoro-1H-indol-2-yl)methanol”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on exploring the potential applications of “(7-Fluoro-1H-indol-2-yl)methanol” in various fields, including pharmaceuticals and biotechnology.
Propriétés
IUPAC Name |
(7-fluoro-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYWCKVYCYZQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-1H-indol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



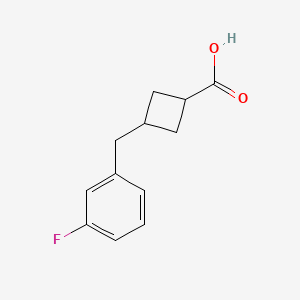
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)
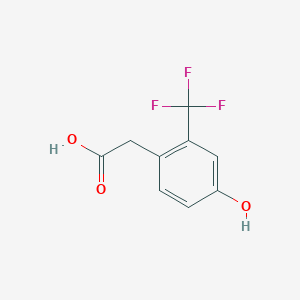
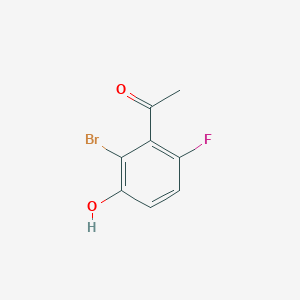
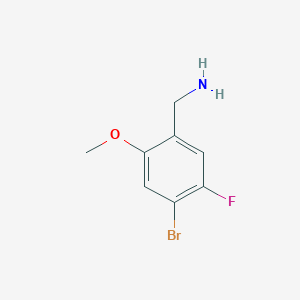
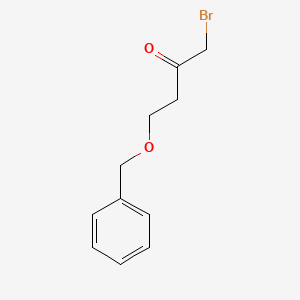
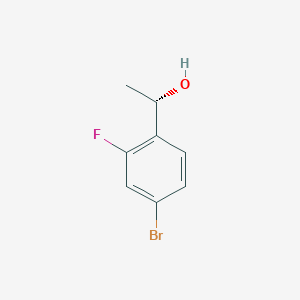
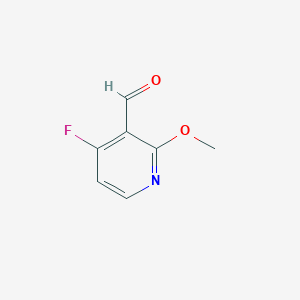
![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)
